molecular formula C8H3ClN2O3 B12933454 4-Chloro-3-formyl-5-nitrobenzonitrile

4-Chloro-3-formyl-5-nitrobenzonitrile

Cat. No.: B12933454
M. Wt: 210.57 g/mol
InChI Key: ALNFCJOLJCEHGK-UHFFFAOYSA-N
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Description

4-Chloro-3-formyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H3ClN2O3 It is a derivative of benzonitrile, characterized by the presence of chloro, formyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-formyl-5-nitrobenzonitrile typically involves the nitration of 4-chloro-3-formylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction is usually conducted under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-formyl-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-3-amino-5-nitrobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-3-carboxy-5-nitrobenzonitrile.

Scientific Research Applications

4-Chloro-3-formyl-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-formyl-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate electron transfer processes, while the formyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzonitrile: Lacks the formyl group, making it less versatile in certain chemical reactions.

    4-Chloro-3-formylbenzonitrile:

    4-Chloro-3,5-dinitrobenzonitrile: Contains an additional nitro group, which can alter its chemical properties and reactivity.

Uniqueness

4-Chloro-3-formyl-5-nitrobenzonitrile is unique due to the combination of chloro, formyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H3ClN2O3

Molecular Weight

210.57 g/mol

IUPAC Name

4-chloro-3-formyl-5-nitrobenzonitrile

InChI

InChI=1S/C8H3ClN2O3/c9-8-6(4-12)1-5(3-10)2-7(8)11(13)14/h1-2,4H

InChI Key

ALNFCJOLJCEHGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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